2,4,6-Trichloro-3,5-dimethylphenol
Overview
Description
2,4,6-Trichloro-3,5-dimethylphenol is a chemical compound with the molecular formula C8H7Cl3O. It is a chlorinated phenol derivative, known for its antimicrobial properties. This compound is often used in various industrial and research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that phenolic compounds often interact with proteins and enzymes, disrupting their function .
Mode of Action
Phenolic compounds, in general, are known to interact with biological macromolecules, leading to changes in their structure and function .
Biochemical Pathways
Phenolic compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties would influence the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Trichloro-3,5-dimethylphenol. For instance, the pH of the environment can affect the solubility of the compound, which in turn can influence its bioavailability and action .
Biochemical Analysis
Biochemical Properties
2,4,6-Trichloro-3,5-dimethylphenol plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial cell membranes, where it disrupts the lipid bilayer, leading to cell lysis. Additionally, this compound inhibits the activity of certain enzymes involved in bacterial cell wall synthesis, further contributing to its antimicrobial effects .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts cell membrane integrity, leading to cell death. In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cell membranes and enzymes. It binds to the lipid bilayer of bacterial cell membranes, causing increased permeability and eventual cell lysis. Additionally, this compound inhibits the activity of enzymes involved in cell wall synthesis, such as transpeptidases, leading to weakened cell walls and cell death . In mammalian cells, it can bind to and inhibit the activity of enzymes involved in oxidative stress response, leading to increased oxidative damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term exposure to this compound in in vitro studies has shown that it can lead to chronic oxidative stress and apoptosis in mammalian cells . In in vivo studies, prolonged exposure can result in cumulative toxic effects, including liver and kidney damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial effects without significant toxicity. At higher doses, it can cause toxic effects, including liver and kidney damage, oxidative stress, and apoptosis . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . It is essential to determine the appropriate dosage to balance its antimicrobial efficacy and potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to altered levels of metabolites and reduced cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its lipophilic nature . This accumulation can lead to prolonged exposure and potential toxic effects in these tissues.
Subcellular Localization
The subcellular localization of this compound is primarily in the cell membrane and cytoplasm . It can also localize to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress response . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichloro-3,5-dimethylphenol can be synthesized through the chlorination of 3,5-dimethylphenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in reactors designed to handle the exothermic nature of the chlorination reaction. The product is then purified through distillation and crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trichloro-3,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and its effects on microbial growth.
Medicine: Investigated for potential use in disinfectants and antiseptics.
Industry: Used in the formulation of biocides and preservatives
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: Similar in structure but lacks the methyl groups.
3,5-Dimethylphenol: Similar but lacks the chlorine atoms.
2,4-Dichlorophenol: Contains fewer chlorine atoms and lacks the methyl groups.
Uniqueness
2,4,6-Trichloro-3,5-dimethylphenol is unique due to the presence of both chlorine and methyl groups, which enhance its antimicrobial properties and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2,4,6-trichloro-3,5-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c1-3-5(9)4(2)7(11)8(12)6(3)10/h12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWEUWJXXZLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)O)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220009 | |
Record name | 2,4,6-Trichloro-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-47-0 | |
Record name | 2,4,6-Trichloro-3,5-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6972-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichloro-3,5-dimethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3, 2,4,6-trichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Trichloro-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trichloro-3,5-dimethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-Trichloro-3,5-dimethylphenol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ4WW45ASV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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